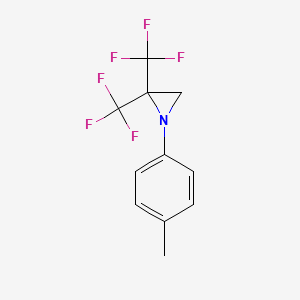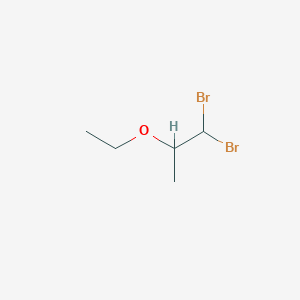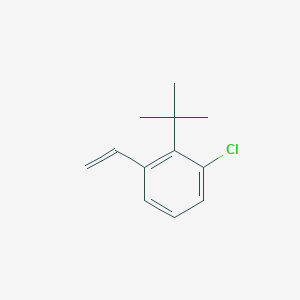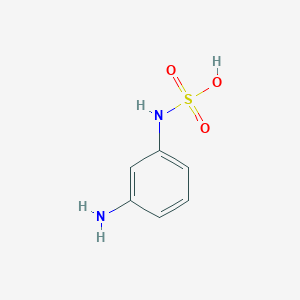
9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with a methyl group at the 9th position and a phenylethenyl group at the 1st position, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors for the Heck coupling reaction and employing advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline involves its interaction with various molecular targets, including enzymes and receptors. It may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Harmine: Another beta-carboline with similar structural features but different biological activities.
Harmaline: Known for its psychoactive properties and used in traditional medicine.
Norharmane: Lacks the methyl and phenylethenyl groups, leading to different chemical and biological properties.
Uniqueness
9-Methyl-1-(2-phenylethenyl)-4,9-dihydro-3H-beta-carboline stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
67199-03-5 |
|---|---|
Molekularformel |
C20H18N2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
9-methyl-1-(2-phenylethenyl)-3,4-dihydropyrido[3,4-b]indole |
InChI |
InChI=1S/C20H18N2/c1-22-19-10-6-5-9-16(19)17-13-14-21-18(20(17)22)12-11-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
DPOSSYBBZSRVTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C(=NCC3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

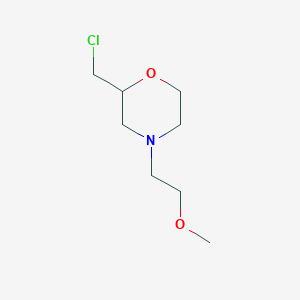
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
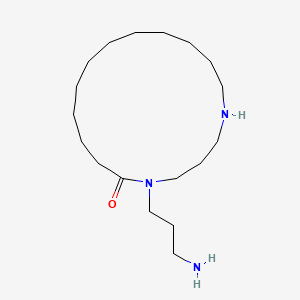
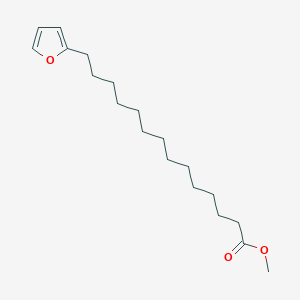
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
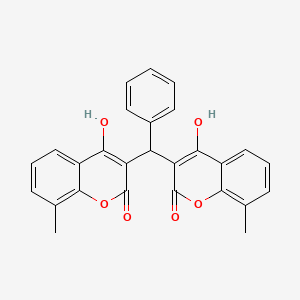
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
